molecular formula C25H16BrClFNO3 B12461706 2-(4-Fluorophenyl)-2-oxoethyl 2-(4-bromophenyl)-7-chloro-8-methylquinoline-4-carboxylate

2-(4-Fluorophenyl)-2-oxoethyl 2-(4-bromophenyl)-7-chloro-8-methylquinoline-4-carboxylate

Cat. No.: B12461706
M. Wt: 512.8 g/mol
InChI Key: NZDKMAVUGUAUOU-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-oxoethyl 2-(4-bromophenyl)-7-chloro-8-methylquinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-oxoethyl 2-(4-bromophenyl)-7-chloro-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of an acid catalyst.

    Introduction of Substituents: The introduction of the 4-fluorophenyl and 4-bromophenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases and high temperatures.

    Esterification: The final step involves the esterification of the quinoline derivative with 2-oxoethyl groups. This can be done using esterification reagents such as thionyl chloride or dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-2-oxoethyl 2-(4-bromophenyl)-7-chloro-8-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the halogenated positions (fluorophenyl and bromophenyl groups) using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, strong bases (e.g., sodium hydride)

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Alcohol derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

2-(4-Fluorophenyl)-2-oxoethyl 2-(4-bromophenyl)-7-chloro-8-methylquinoline-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-oxoethyl 2-(4-bromophenyl)-7-chloro-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylate
  • 2-(4-Fluorophenyl)-7-chloro-8-methylquinoline-4-carboxylate
  • 2-(4-Bromophenyl)-2-oxoethyl 7-chloro-8-methylquinoline-4-carboxylate

Uniqueness

2-(4-Fluorophenyl)-2-oxoethyl 2-(4-bromophenyl)-7-chloro-8-methylquinoline-4-carboxylate is unique due to the presence of both fluorophenyl and bromophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H16BrClFNO3

Molecular Weight

512.8 g/mol

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 2-(4-bromophenyl)-7-chloro-8-methylquinoline-4-carboxylate

InChI

InChI=1S/C25H16BrClFNO3/c1-14-21(27)11-10-19-20(12-22(29-24(14)19)15-2-6-17(26)7-3-15)25(31)32-13-23(30)16-4-8-18(28)9-5-16/h2-12H,13H2,1H3

InChI Key

NZDKMAVUGUAUOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)OCC(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br)Cl

Origin of Product

United States

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